

Application Notes and Protocols for Determining the Cytotoxicity of Penicitide A

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Compound of Interest

Compound Name: Penicitide A

Cat. No.: B15574243

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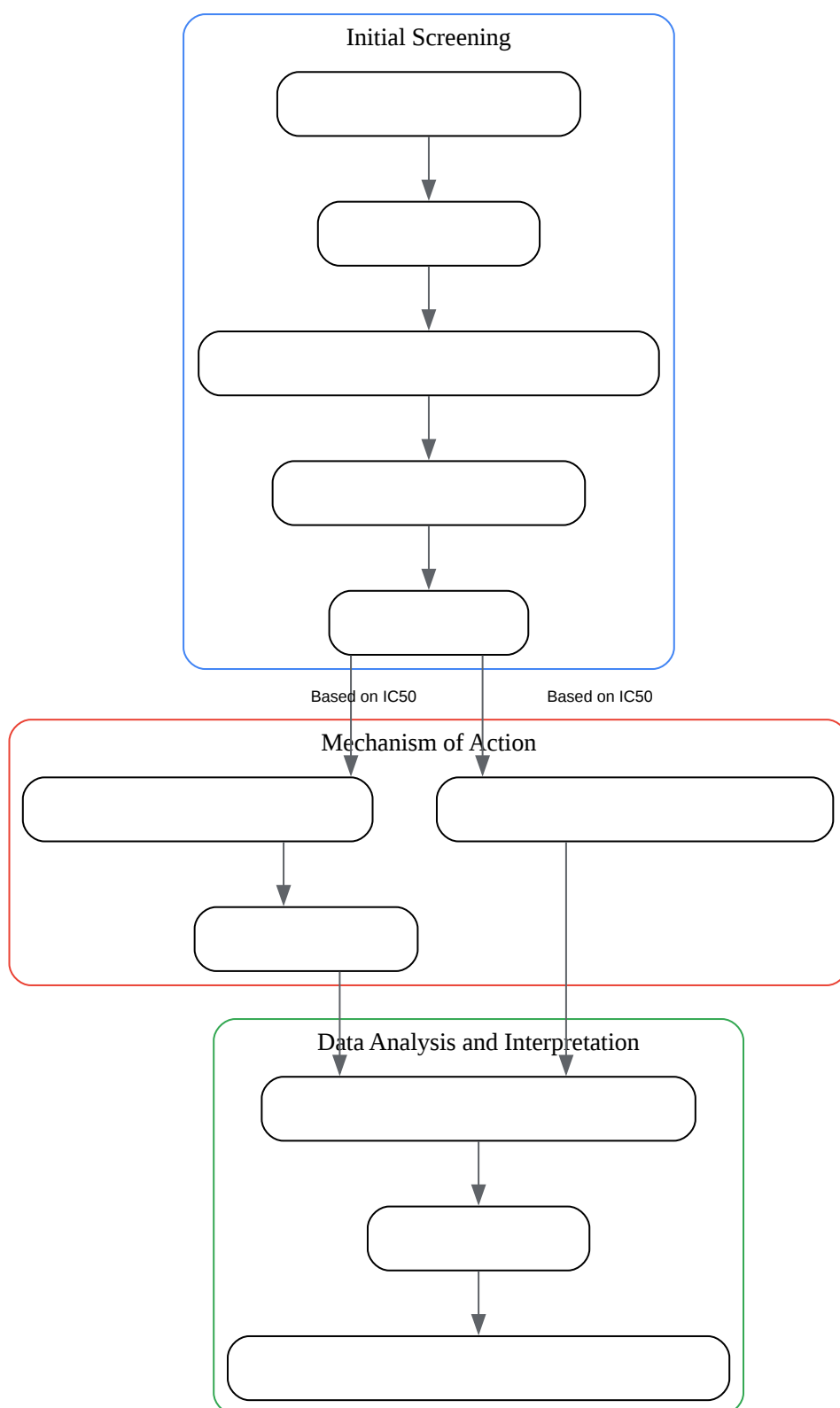
Introduction

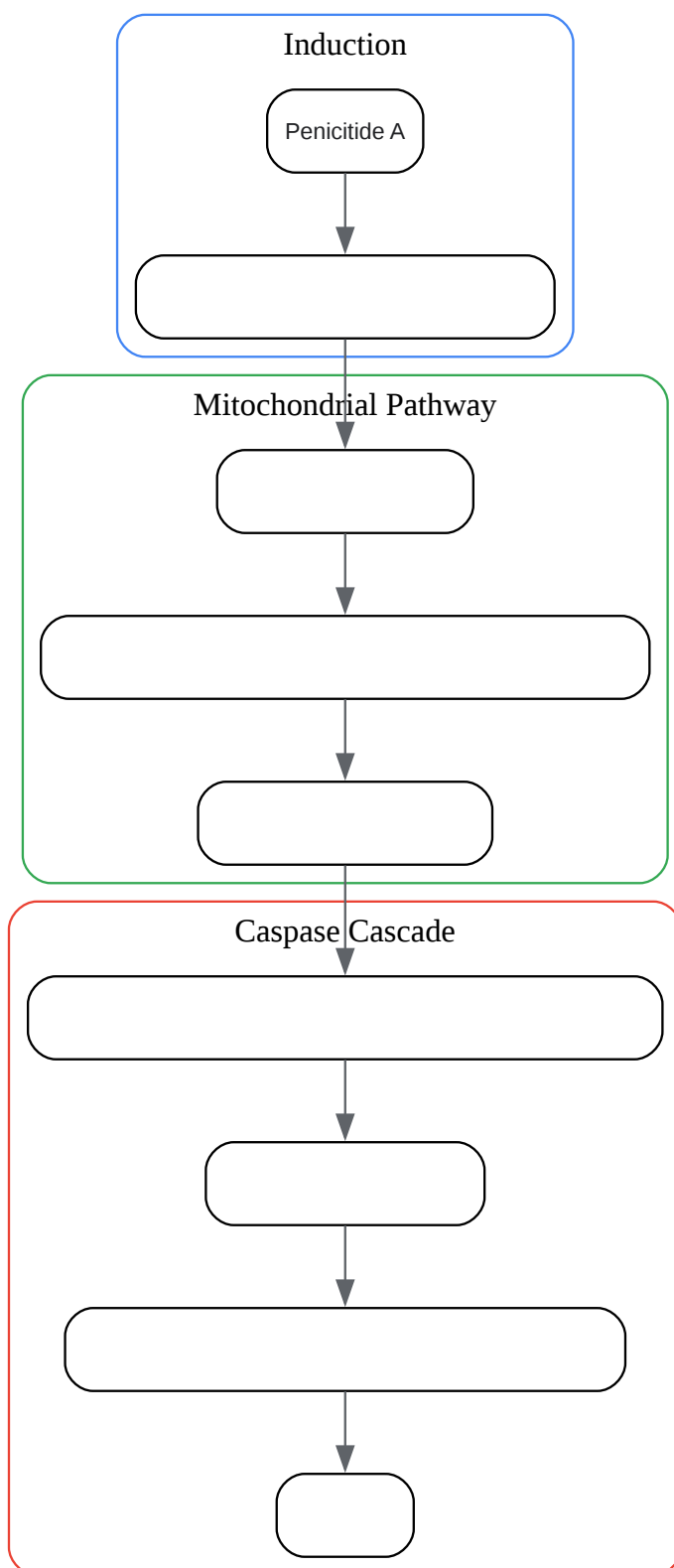
Penicitide A is a natural product classified as an aliphatic alcohol, with the chemical structure (4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one.[1] It has been isolated from the fungus *Penicillium chrysogenum*. [1] As with many novel natural products, a thorough evaluation of its biological activities, including its cytotoxic potential, is a critical step in assessing its therapeutic or toxicological properties. This document provides a comprehensive set of protocols for determining the cytotoxicity of **Penicitide A** using standard in vitro assays.

These protocols are designed to be adaptable for use with various cancer cell lines and primary cells. The assays described herein will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis following treatment with **Penicitide A**.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of a test compound such as **Penicitide A** involves a multi-step process, beginning with a cell viability assay to determine the concentration-dependent effects, followed by more specific assays to elucidate the mechanism of cell death.





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References

- 1. Penicitide A | C₁₈H₃₄O₄ | CID 139587362 - PubChem [pubchem.ncbi.nlm.nih.gov]
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